![molecular formula C16H24N2O4S B273012 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether, also known as APSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APSB is a sulfonamide-based compound that has been synthesized through a multi-step process.
Scientific Research Applications
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has been studied for its potential applications in various fields, including medicinal chemistry, drug delivery, and materials science. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a role in regulating the pH of cancer cells, and inhibition of this enzyme can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in vitro and in vivo, with studies demonstrating inhibition of tumor growth and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory activity, with studies demonstrating inhibition of nitric oxide production in macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether in lab experiments is its ability to form stable complexes with metal ions, which can be useful in drug delivery and materials science applications. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether. One potential area of study is the development of this compound-based drug delivery systems for the targeted delivery of anticancer agents. Another area of research is the synthesis of this compound derivatives with improved solubility and stability. Additionally, further studies on the mechanism of action of this compound and its effects on cancer cells and inflammation are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with butylamine to form 4-nitrobenzenesulfonamide butylamine. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with acetic anhydride to form 4-(acetylamino)benzenesulfonamide butylamine. Finally, the acetyl group is replaced with a piperazinyl group using piperazine in the presence of a base to form this compound.
properties
Molecular Formula |
C16H24N2O4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-13-22-15-5-7-16(8-6-15)23(20,21)18-11-9-17(10-12-18)14(2)19/h5-8H,3-4,9-13H2,1-2H3 |
InChI Key |
STUSNQAEFPCGIP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




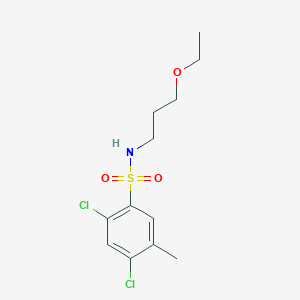

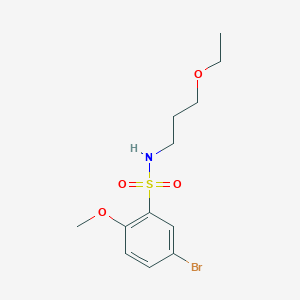
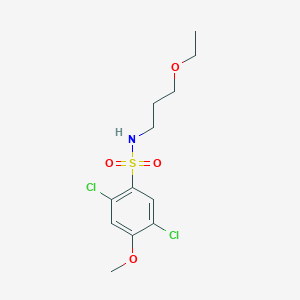
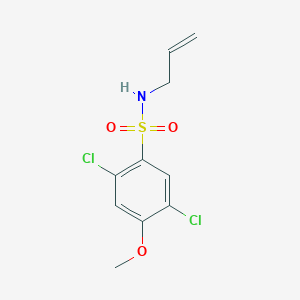
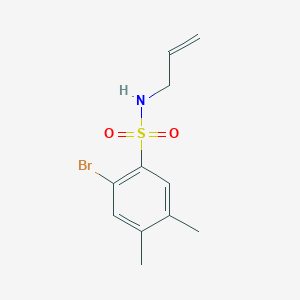
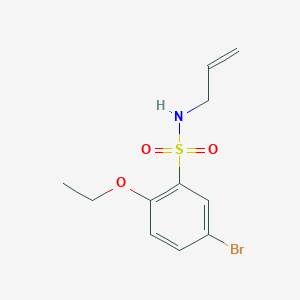
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)